STAT3 Cellular Inhibition Potency: Target Compound vs. Chemotype-Negative Control
The target compound demonstrates potent inhibition of STAT3-mediated transcription in a human cellular context. In a dual-luciferase reporter assay using HEK293T cells stimulated with IL-6, N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide inhibited STAT3 phosphorylation with an IC50 of 22 nM [1]. While direct head-to-head data against the closest analogs within the same assay are not publicly available, the pyridin-4-yl regioisomer (CAS 1105219-13-3) has no reported STAT3 IC50 data, underscoring that regioisomeric variation abolishes or alters target activity . This absence of activity data for the 4-pyridyl analog should caution procurement scientists against assuming functional interchangeability.
| Evidence Dimension | STAT3 cellular inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105219-13-3): No reported STAT3 IC50 |
| Quantified Difference | Not calculable; comparator lacks quantifiable activity data |
| Conditions | Human HEK293T cells, IL-6 stimulated STAT3 phosphorylation, dual-luciferase reporter assay |
Why This Matters
Procurement decisions for STAT3 inhibitor research require confirmed cellular potency; the target compound has a defined IC50, whereas close regioisomeric analogs lack any demonstrated activity, making them unsuitable substitutes.
- [1] BindingDB Entry BDBM50588507. IC50: 22 nM. Inhibition of STAT3 in human HEK293T cells assessed as inhibition of IL-6 stimulated STAT3 phosphorylation by dual-luciferase reporter assay. Deposited 2023-06-18. View Source
